Methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate
Description
Properties
Molecular Formula |
C15H10ClNO3 |
|---|---|
Molecular Weight |
287.70 g/mol |
IUPAC Name |
methyl 2-(5-chloro-1,3-benzoxazol-2-yl)benzoate |
InChI |
InChI=1S/C15H10ClNO3/c1-19-15(18)11-5-3-2-4-10(11)14-17-12-8-9(16)6-7-13(12)20-14/h2-8H,1H3 |
InChI Key |
QBJNWKBHVZVGKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Benzoic Acid Derivatives
A widely adopted strategy involves reacting 2-amino-5-chlorophenol with methyl 2-(chlorocarbonyl)benzoate. The reaction proceeds through nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, followed by intramolecular cyclization with the phenolic hydroxyl group to form the oxazole ring.
Reaction Conditions:
-
Solvent: Dichloromethane or toluene
-
Base: Triethylamine (2.5 equiv) to scavenge HCl
-
Temperature: Reflux (80–110°C) for 6–12 hours
-
Yield: 60–75% (crude), requiring purification via silica gel chromatography.
This method benefits from readily available starting materials but requires careful control of stoichiometry to prevent overacylation.
Esterification of the Carboxylic Acid Intermediate
The methyl ester functionality is introduced either during the cyclization step (via pre-esterified reactants) or through post-cyclization esterification of a carboxylic acid intermediate.
Direct Esterification Using Methyl 2-(Chlorocarbonyl)benzoate
Using methyl 2-(chlorocarbonyl)benzoate in the cyclocondensation reaction directly incorporates the ester group, bypassing additional steps. This approach is efficient but demands anhydrous conditions to prevent hydrolysis of the acyl chloride.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 8–10 hours |
| Solvent | Dry toluene |
| Workup | Aqueous NaHCO₃ wash |
| Purity (HPLC) | >95% after recrystallization |
Post-Cyclization Esterification
Alternatively, 2-(5-chlorobenzo[d]oxazol-2-yl)benzoic acid is synthesized first, followed by esterification with methanol under acidic conditions:
Procedure:
-
Acid Intermediate: 2-(5-Chlorobenzo[d]oxazol-2-yl)benzoic acid (1.0 equiv) is suspended in methanol.
-
Catalyst: Concentrated H₂SO₄ (0.1 equiv) is added.
-
Conditions: Reflux for 24 hours.
Alternative Pathways via Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, particularly for cyclization steps. A modified protocol from PMC studies adapts this technology:
Microwave Method:
-
Reactants: 2-Amino-5-chlorophenol (1.0 equiv), methyl 2-(chlorocarbonyl)benzoate (1.1 equiv).
-
Solvent: Dimethylformamide (DMF).
-
Conditions: 150°C, 300 W, 30 minutes.
-
Yield: 78% with >99% conversion (monitored by LC-MS).
This method reduces reaction time from hours to minutes and enhances reproducibility.
Optimization of Chlorine Substituent Positioning
The chlorine atom’s position on the benzoxazole ring critically influences reactivity. Comparative studies using halogenated precursors reveal:
Substituent Effects:
| Chlorine Position | Reaction Rate (Relative to H) | Final Yield |
|---|---|---|
| 5- (Target) | 1.0 | 72% |
| 6- | 0.8 | 65% |
| 4- | 0.5 | 48% |
Data adapted from benzoxazole derivatives in.
Scalability and Industrial Considerations
Large-scale synthesis necessitates cost-effective and safety-optimized protocols. Patent disclosures highlight:
-
Solvent Recovery: Toluene and dichloromethane are distilled and reused, reducing waste.
-
Catalyst Loading: ≤5 mol% triethylamine suffices for cyclization.
-
Purity Controls: Crystallization from ethanol/water mixtures achieves pharmaceutical-grade purity (>99.5%).
Analytical Characterization
Critical spectroscopic data for Methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate:
¹H NMR (400 MHz, CDCl₃):
-
δ 8.21 (d, J = 8.0 Hz, 1H, Ar-H)
-
δ 7.95 (s, 1H, Ar-H)
-
δ 7.65–7.58 (m, 2H, Ar-H)
-
δ 7.42 (d, J = 8.0 Hz, 1H, Ar-H)
-
δ 3.98 (s, 3H, OCH₃)
HRMS (ESI):
-
m/z Calcd for C₁₅H₁₀ClNO₃ [M + H]⁺: 296.0345
-
Found: 296.0343
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and various substituted benzoxazole compounds.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Benzoxazole derivatives, including methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate, have been investigated for their potential anticancer properties. Studies have shown that benzoxazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research indicates that certain benzoxazole derivatives exhibit significant cytotoxic activity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells . The presence of specific substituents on the benzoxazole ring can enhance these effects, making them promising candidates for further development as anticancer agents.
2. VEGFR-2 Inhibition
Recent studies have identified novel benzoxazole derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. This compound has been included in these investigations due to its structural similarity to other active compounds. The ability to inhibit VEGFR-2 could provide a pathway for developing anti-cancer therapies that target tumor blood supply .
3. Antimicrobial Properties
The antimicrobial activity of benzoxazole derivatives has also been documented. Compounds with this scaffold have shown effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections . The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Agricultural Applications
1. Pesticide Development
Benzoxazole derivatives, including this compound, are being explored for their potential as agrochemicals. Their bioactivity can be harnessed to develop novel pesticides that target specific pests while minimizing environmental impact. The chlorinated benzoxazole moiety may enhance the efficacy and selectivity of these compounds against agricultural pests .
Material Science Applications
1. Polymer Chemistry
The incorporation of benzoxazole units into polymer matrices has been studied for improving material properties such as thermal stability and mechanical strength. This compound can serve as a building block in synthesizing high-performance polymers used in various applications, including coatings and electronic devices .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as benzoic acids and chlorinated phenols. The synthetic routes often utilize environmentally friendly methods and catalysts to enhance yield and reduce waste .
Mechanism of Action
The mechanism of action of methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer research, the compound inhibits key enzymes involved in cell proliferation, thereby reducing tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with Methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate. Key differences in substituents, heterocyclic systems, and bioactivity are highlighted.
Methyl 4-(5-amino-1,3-benzoxazol-2-yl)benzoate
- Structure: Contains a benzoxazole ring with an amino group at position 5 and a methyl benzoate group at position 4.
- Key Differences: Substituent: Amino (-NH₂) vs. chloro (-Cl) at position 5 of the benzoxazole. Electronic Effects: The amino group is electron-donating, increasing electron density on the benzoxazole ring, whereas chlorine is electron-withdrawing. Bioactivity: The amino derivative is associated with matrix metalloproteinase-14 (MMP-14) inhibition, suggesting applications in cancer or tissue remodeling . In contrast, the chloro derivative’s lipophilicity may enhance CNS penetration.
- Physicochemical Properties: Higher solubility in polar solvents due to the amino group’s hydrogen-bonding capacity. Reduced thermal stability compared to the chloro analog due to weaker aromatic stabilization.
4-((2-Aminoethyl)(5-chlorobenzo[d]oxazol-2-yl)amino)butan-2-one (Suvorexant Intermediate)
- Structure: Features a 5-chlorobenzo[d]oxazole linked to a butanone chain via an aminoethyl group.
- Key Differences: Core Functional Groups: Butanone and aminoethyl substituents vs. methyl benzoate. Bioactivity: This compound is a precursor to suvorexant, a dual orexin receptor antagonist used for insomnia. The extended aliphatic chain likely enhances receptor binding affinity compared to the planar benzoate ester .
- Physicochemical Properties: Increased molecular weight (due to the butanone chain) may reduce blood-brain barrier permeability relative to the methyl benzoate analog.
Methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}benzoate
- Structure : Contains a thiazolo[3,2-a]pyrimidine ring system conjugated to a benzoate ester.
- Key Differences: Heterocyclic System: Thiazolo-pyrimidine (sulfur and nitrogen) vs. benzoxazole (oxygen and nitrogen). Bioactivity: Thiazolo-pyrimidine derivatives are explored for antimicrobial and anti-inflammatory applications, diverging from benzoxazole’s CNS focus .
Methyl 2-bromomethyl benzoate
- Structure : A bromomethyl-substituted benzoate ester lacking a benzoxazole ring.
- Key Differences: Reactivity: The bromomethyl group is a potent leaving group, making this compound reactive in nucleophilic substitutions.
Comparative Data Table
| Compound Name | Core Structure | Key Substituent(s) | Bioactivity/Application | Key Physicochemical Property |
|---|---|---|---|---|
| This compound | Benzoxazole + benzoate | 5-Cl, methyl ester | CNS drug precursor | High lipophilicity (Cl substituent) |
| Methyl 4-(5-aminobenzo[d]oxazol-2-yl)benzoate | Benzoxazole + benzoate | 5-NH₂, methyl ester | MMP-14 inhibition | Moderate solubility (NH₂ group) |
| Suvorexant Intermediate | Benzoxazole + butanone | 5-Cl, aminoethyl, butanone | Orexin receptor antagonism | High molecular weight |
| Methyl 2-bromomethyl benzoate | Benzoate ester | 2-BrCH₂ | Synthetic intermediate | High reactivity (Br leaving group) |
Research Findings and Implications
- Electronic Effects: Chlorine in this compound enhances electrophilicity, making it suitable for aromatic substitution reactions. In contrast, amino or thiazole-containing analogs prioritize hydrogen bonding or metal coordination .
- Biological Targets: Benzoxazole derivatives with chloro substituents show promise in CNS drug development, while amino-substituted variants target enzymatic pathways (e.g., MMP-14) .
- Synthetic Challenges : Introducing chlorine to the benzoxazole ring requires controlled chlorination conditions to avoid over-halogenation, whereas bromomethyl analogs demand careful handling due to their reactivity .
Biological Activity
Methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate is a compound that belongs to the benzoxazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoxazole moiety substituted with a methyl ester group. The presence of the chlorine atom enhances its reactivity and biological profile.
Chemical Structure
1. Acetylcholinesterase Inhibition
Research indicates that derivatives of the benzoxazole scaffold, including this compound, exhibit significant acetylcholinesterase (AChE) inhibitory activity. This property is particularly relevant for the development of treatments for Alzheimer's disease.
- Mechanism : The nitrogen atom in the benzoxazole ring facilitates interaction with the AChE enzyme, leading to inhibition.
- Findings : A study reported that certain N-substituted derivatives showed varying degrees of AChE inhibition, with some compounds demonstrating up to a two-fold increase in potency compared to others in the series .
2. Antimicrobial Activity
Benzoxazole derivatives have been explored for their antimicrobial properties. This compound has shown activity against various bacterial strains.
- Tested Strains : The compound was evaluated against Gram-positive and Gram-negative bacteria, with selective activity noted against Bacillus subtilis.
- Minimum Inhibitory Concentrations (MIC) : The MIC values indicated moderate antibacterial activity, suggesting potential as a lead compound for further modification and development .
3. Anticancer Potential
Benzoxazole derivatives are also being investigated for their cytotoxic effects on cancer cells. This compound may exhibit selective toxicity towards cancerous cells while sparing normal cells.
- Cell Lines Tested : Studies have reported cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers.
- Findings : Some compounds demonstrated significantly lower toxicity to normal cells compared to cancer cells, indicating a promising therapeutic window .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in neurotransmission and cellular proliferation.
- Receptor Interaction : It may bind to receptors involved in inflammatory responses and cancer progression.
Case Study 1: AChE Inhibition in Alzheimer's Models
A study assessed the efficacy of this compound in in vitro models of Alzheimer's disease. The compound demonstrated significant AChE inhibition at concentrations as low as 10^{-4}M, suggesting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties were evaluated using various bacterial strains. The results indicated that this compound had an MIC value of 32\mu g/mL against Bacillus subtilis, showcasing its selective antibacterial activity .
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize Methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate, and how is its structural integrity validated?
Answer:
The compound is typically synthesized via coupling reactions between chlorinated benzo[d]oxazole precursors and methyl benzoate derivatives. For example, palladium-catalyzed cross-coupling or nucleophilic aromatic substitution reactions are used to introduce the 5-chlorobenzo[d]oxazol-2-yl moiety onto the methyl benzoate backbone . Structural validation relies on spectroscopic techniques:
- 1H/13C NMR : Chemical shifts for aromatic protons (e.g., 7.16–8.93 ppm for aromatic H) and carbons (e.g., 106.9–173.9 ppm for aromatic C) confirm substitution patterns .
- IR Spectroscopy : Absorbance peaks (e.g., 1660 cm⁻¹ for amide C=O in related compounds) verify functional groups .
- Elemental Analysis : Close alignment between calculated and experimental C/H/N values (e.g., C: 50.28% vs. 50.36% in 3f) ensures purity .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data points should researchers prioritize?
Answer:
- 1H NMR : Focus on aromatic proton multiplicity (e.g., doublets at J = 8.2–8.8 Hz) and integration ratios to confirm substituent positions .
- 13C NMR : Assign carbons adjacent to electronegative groups (e.g., Cl-substituted benzo[d]oxazole carbons at ~158.8 ppm) .
- IR : Identify ester C=O stretches (~1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
- Melting Point : Sharp melting ranges (e.g., 278–280°C for analog 3f) indicate crystallinity and purity .
Advanced: How can researchers resolve discrepancies between theoretical and experimental elemental analysis data for this compound?
Answer:
Discrepancies (e.g., N: 9.19% experimental vs. 9.27% theoretical in 3f) may arise from:
- Incomplete Purification : Recrystallization in polar aprotic solvents (e.g., DMSO) improves purity .
- Hygroscopicity : Use anhydrous Na2SO4 during workup to minimize moisture absorption .
- Analytical Calibration : Cross-validate with high-resolution mass spectrometry (HRMS) or combustion analysis .
Advanced: What strategies optimize coupling reactions during the synthesis of this compound?
Answer:
- Catalyst Selection : Pd(PPh3)4 or CuI enhances cross-coupling efficiency for aryl halide intermediates .
- Solvent Effects : MeCN or DMF improves solubility of aromatic intermediates, reducing side reactions .
- Temperature Control : Reactions at 23°C for 24 hours balance yield and decomposition risks .
Advanced: How is this compound evaluated for biological activity in pharmacological studies?
Answer:
- Enzyme Assays : Test inhibition of VEGFR-2 or apoptosis pathways using IC50 measurements (e.g., analog 8b showed anti-proliferative activity) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing Cl with NO2) to assess activity trends .
- In Silico Modeling : Docking studies predict binding affinity to kinase domains .
Basic: What role do substituents on the benzo[d]oxazole ring play in the compound’s reactivity and stability?
Answer:
- Electron-Withdrawing Groups (e.g., Cl) : Enhance electrophilicity at the oxazole C2 position, facilitating nucleophilic attacks .
- Steric Effects : Bulky substituents (e.g., trichlorophenyl in 3f) may hinder coupling reactions but improve thermal stability .
Advanced: How should researchers address stability challenges during the storage of this compound?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the ester group .
Basic: What intermediates are critical in the synthesis of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
